

# An In-depth Technical Guide to (R)-TCB-2: Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: (R)-TCB2  
Cat. No.: B15611518

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## Introduction

(R)-TCB-2, with the systematic name --INVALID-LINK--, is a potent and selective agonist for the serotonin 5-HT2A receptor.<sup>[1]</sup> Its rigid structure, conferred by the benzocyclobutene ring, provides high affinity and functional selectivity, making it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-TCB-2, intended to support researchers and professionals in drug development.

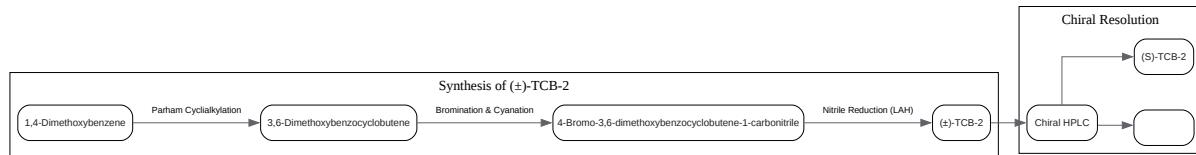
## Chemical Properties

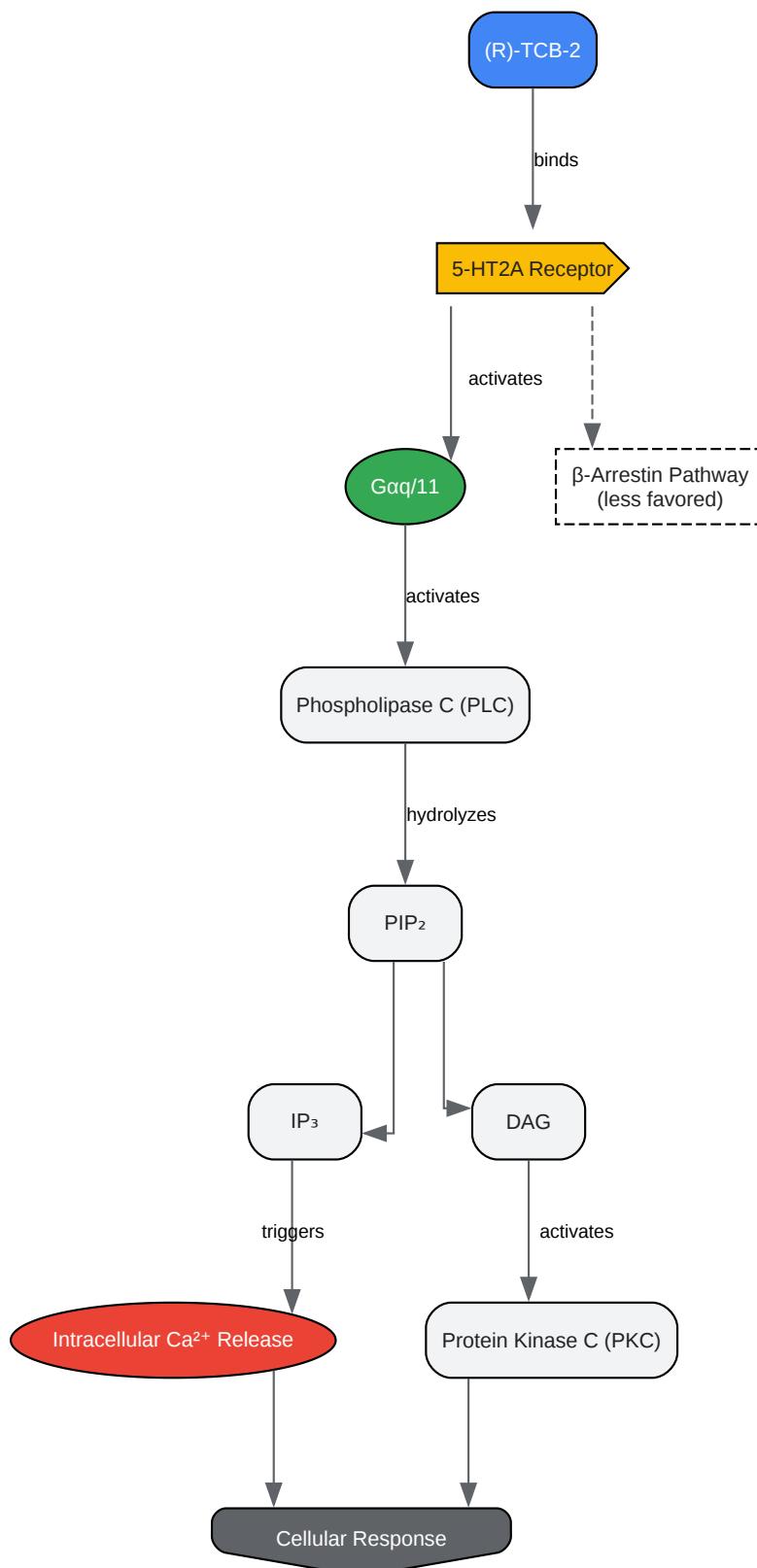
(R)-TCB-2 is a synthetic phenethylamine derivative. Its chemical and physical properties are summarized in the table below.

| Property          | Value  | Reference           |
|-------------------|--|---------------------|
| IUPAC Name        | [( <i>7R</i> )-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine] |                     |
| CAS Number        | 912440-88-1 (for ( <i>R</i> )-enantiomer)  |                     |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> BrNO <sub>2</sub>                                    |                     |
| Molecular Weight  | 272.14 g/mol   |                     |
| Appearance        | Powder   | <a href="#">[2]</a> |
| Solubility        | Soluble to 25 mM in water and to 100 mM in DMSO.                                     | <a href="#">[3]</a> |
| Storage           | Desiccate at -20°C   | <a href="#">[2]</a> |

## Synthesis of (*R*)-TCB-2

The synthesis of (*R*)-TCB-2 is a multi-step process that begins with the commercially available 1,4-dimethoxybenzene. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each key step.



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## References

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- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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